MK-0812
Overview
Description
MK-0812 is a potent and selective CCR2 antagonist with low nM affinity for CCR2 . It belongs to the class of organic compounds known as naphthyridines . These are compounds containing a naphthyridine moiety, a naphthalene in which a carbon atom has been replaced by a nitrogen in each of the two rings .
Molecular Structure Analysis
The molecular weight of MK-0812 is 469.54 . The chemical formula is C24H34F3N3O3 . The structure can be represented by the SMILES string:O=C([C@]1(C(C)C)CC@HCC1)N3CCC(N=CC(C(F)(F)F)=C4)=C4C3
. Physical And Chemical Properties Analysis
MK-0812 is a solid substance . It is soluble in DMSO at a concentration of 100 mg/mL . The storage conditions recommended are -20°C for the powder form .Scientific Research Applications
Crystal Structure and Drug Discovery
- MK-0812's crystal structure in combination with chemokine receptor CCR2A has been elucidated, providing insights for the design of selective antagonists. This research details the full-length CCR2A stabilized by rubredoxin and several mutations, offering structural explanations for high-affinity binding of orthosteric CCR2 antagonists and aiding drug discovery efforts for selective CCR2 antagonists (Apel et al., 2019).
Megakaryocytes Production from Human Pluripotent Stem Cells
- MK-0812 is referenced in the context of producing megakaryocytes (MKs) from human pluripotent stem cells. This forward programming strategy, employing transcription factors GATA1, FLI1, and TAL1, results in over 90% MK purity and enables the generation of functional platelets. This approach is significant for transfusion medicine and research in MK and platelet biology (Moreau et al., 2016).
Role in Knowledge Domain Mapping and Analysis
- While MK-0812 is not directly studied in this context, the concept of Mapping Knowledge Domain (MKD) is worth mentioning. MKD is a bibliometric research technology used in fields like urban vitality research. It offers a visual perspective, helping researchers understand specific research fields and assess trends in specific disciplines (Shi, Miao, & Si, 2019).
Use in Advanced Instrumentation
- MK-0812's applications in advanced instrumentation are not directly mentioned, but the use of Microwave Kinetic Inductance Detectors (MKIDs) is highlighted. These detectors are used in observational astronomy, particle physics, material science, and THz imaging. MKIDs' scalability and sensitivity make them suitable for various scientific applications (Ulbricht, De Lucia, & Baldwin, 2021).
properties
IUPAC Name |
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMDXAIUENDNDL-RJSMDTJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MK-0812 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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